molecular formula C7H11BrO2 B2963862 Ethyl 2-bromo-cyclobutane carboxylate CAS No. 2983-89-3

Ethyl 2-bromo-cyclobutane carboxylate

Cat. No.: B2963862
CAS No.: 2983-89-3
M. Wt: 207.067
InChI Key: NVYFOAIDPCMXGS-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-cyclobutane carboxylate is a chemical compound with the CAS Number: 2983-89-3 . It has a molecular weight of 207.07 and is a liquid in its physical form . It is stored at a temperature of 4°C .


Synthesis Analysis

Ethyl cyclobutanecarboxylate can be used in the synthesis of cyclobutylidenecyclopropane by a three-step sequence . It is closely related to cyclobutanecarbonyl chloride which is puckered with an equatorial substituent .


Molecular Structure Analysis

The IUPAC name of this compound is ethyl 2-bromocyclobutane-1-carboxylate . The Inchi Code is 1S/C7H11BrO2/c1-2-10-7(9)5-3-4-6(5)8/h5-6H,2-4H2,1H3 and the InChI key is NVYFOAIDPCMXGS-UHFFFAOYSA-N .


Chemical Reactions Analysis

Cyclobutanes, such as this compound, have been studied extensively from both a theoretical and preparative point of view . They have rich synthetic value because of their high strain energy . New approaches for preparing, functionalizing, and using cyclobutanes in “strain-release” transformations have positioned these compounds to be powerful synthetic workhorses .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 207.07 . It is a liquid in its physical form and is stored at a temperature of 4°C .

Scientific Research Applications

Tandem Catalysis and Asymmetric Synthesis

Cyclobutanes are integral to pharmaceutical synthesis, given their presence in numerous biologically active compounds. A notable study by Pagar and RajanBabu (2018) illustrates the use of a cobalt catalyst for the asymmetric coupling of ethylene with enynes to form chiral cyclobutanes. This process underscores ethyl 2-bromo-cyclobutane carboxylate's relevance in generating complex molecules from simple precursors, contributing significantly to medicinal chemistry and the synthesis of natural products (V. Pagar & T. V. RajanBabu, 2018).

Cycloaddition Reactions

The thermal [2+2] cycloaddition of 1-halo-2-(9-fluorenylidene)ethylene, forming spiro-cyclobutane derivatives, showcases another application. This reaction highlights the utility of this compound in forming structurally complex and potentially bioactive compounds, further emphasizing its importance in synthetic chemistry (F. Toda, Hiroharu Motomura, & Hirofumi Oshima, 1974).

Synthesis of Amino Acids and Peptides

Additionally, the synthesis of cis-cyclobutane γ-amino acids in enantiomerically pure form demonstrates the compound's role in producing amino acids, which are fundamental building blocks of peptides and proteins. The study by André et al. (2011) employs photochemical [2+2] cycloaddition for this purpose, illustrating a direct application in the synthesis of biologically relevant molecules (Virginie André, A. Vidal, J. Ollivier, S. Robin, & D. Aitken, 2011).

Ring-Expansion Reactions

The work on benzo[c]azocanones and indeno[1,2-b]pyrroles from oxoindanecarboxylates presents an example of ring-expansion reactions where ethyl 1-oxo-indane-2-carboxylate undergoes transformation to yield complex heterocyclic structures. Such reactions are pivotal in the synthesis of novel compounds with potential pharmacological applications (Florian Behler, F. Habecker, W. Saak, T. Klüner, & J. Christoffers, 2011).

Safety and Hazards

Ethyl 2-bromo-cyclobutane carboxylate is considered hazardous . It is a highly flammable liquid and vapor . It may cause an allergic skin reaction and serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

ethyl 2-bromocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-10-7(9)5-3-4-6(5)8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYFOAIDPCMXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2983-89-3
Record name ethyl 2-bromocyclobutane-1-carboxylate
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